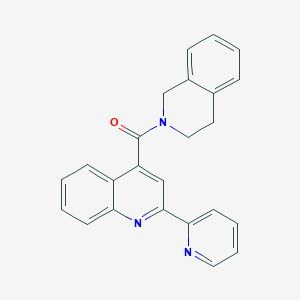

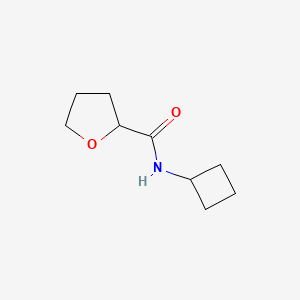

![molecular formula C9H8N2O B2518277 1-甲基-1H-吡咯并[2,3-b]吡啶-2-甲醛 CAS No. 1368111-06-1](/img/structure/B2518277.png)

1-甲基-1H-吡咯并[2,3-b]吡啶-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a derivative of pyrrole and pyridine, which are heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

Synthesis Analysis

The synthesis of related pyrrole and pyridine derivatives involves multi-step reactions, including acylation and nucleophilic substitution. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde was synthesized from commercially available pyrrole through a three-step process with a total yield of 65% . Similarly, symmetrical 1,2-bis(pyridine-2/3/4-yl)methyldiselanes were synthesized from pyridine-2/3/4-carbaldehyde using a reductive selenation method . These methods could potentially be adapted for the synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

Molecular Structure Analysis

The molecular structure of pyrrole and pyridine derivatives can be confirmed using spectroscopic techniques such as NMR and MS . The crystal structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, reveals coordination through nitrogen and oxygen atoms, with a distorted trigonal bipyramidal geometry around the metal center . These findings suggest that the molecular structure of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde would likely exhibit similar coordination patterns and geometric considerations.

Chemical Reactions Analysis

Pyrrole and pyridine derivatives participate in various chemical reactions. For example, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde reacts with primary amino groups under mild conditions to form derivatives suitable for HPLC analysis . Pyridine-2-carbaldehyde derivatives can also react with metal ions, such as iron(II), to form complexes used in spectrophotometric determination . These reactions highlight the reactivity of the aldehyde group and the potential for 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde to engage in similar chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole and pyridine derivatives can be influenced by substituents on the ring structures. For instance, the electronic properties of substituents on pyrrole-2-carbaldehydes do not significantly distort the pyrrole ring . Computational studies on related compounds provide insights into vibrational spectra, electronic structure, and thermodynamic properties . These studies suggest that 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde would exhibit specific physical and chemical properties that could be predicted through computational chemistry techniques.

科学研究应用

1. 磁性材料和单分子磁体

- 高核{Mn(III)25} 桶状单分子磁体的超分子链:

- 该化合物用作配位顺磁性过渡金属离子的配体,从而创造出新的{Mn(III)25}桶状簇。该簇表现出单分子磁性行为,在磁性材料中展示了潜在的应用 (Giannopoulos et al., 2014).

2. 稠合杂环的合成

- 吡唑并[3,4-d]吡咯并[2,3-b]吡啶衍生物的合成:

- 这项研究涉及将 2-烯丙基氨基-5-甲氧基吡咯-3-甲醛的甲苯磺酰腙氧化以获得吡唑并[3,4-d]吡咯并[2,3-b]吡啶衍生物。该研究展示了该化合物在合成三环杂环中的用途,这在各种化学合成应用中都很有价值 (El-Nabi, 2004).

3. DNA 研究和非天然碱基对

- 非天然疏水碱基对的开发:

- 吡咯-2-甲醛用于创建与 9-甲基咪唑[(4,5)-b]吡啶形状互补的非天然疏水碱基对。这项研究为非天然碱基对的开发和遗传密码的扩展提供了有价值的见解,这在遗传学和生物工程中具有重要意义 (Mitsui et al., 2003).

4. 抗癌药物中间体的合成

- 1-(2-(哌啶-1-基)乙基)-1H-吡咯-2-甲醛的合成:

- 该化合物已被确定为小分子抗癌药物合成中的一个重要中间体。该研究描述了这些化合物的快速合成方法,突出了 1-甲基-1H-吡咯并[2,3-b]吡啶-2-甲醛在药物化学中的相关性 (Wang et al., 2017).

5. 抗菌化合物的开发

- 萘啶酸的吡咯并吡啶类似物的合成:

- 一项关于从乙基 5-甲基(或 5H)-2-氨基吡咯-3-羧酸合成 4,7-二氢-4-氧代-1H-吡咯并[2,3-b]吡啶-5-羧酸的研究证明了其潜在的抗菌应用。合成的化合物之一表现出体外抗菌活性 (Toja et al., 1986).

作用机制

Target of Action

The primary target of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition likely occurs through the compound binding to the FGFRs, preventing them from activating downstream signaling pathways .

Biochemical Pathways

Upon binding to FGFRs, 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways are involved in regulating various cellular processes, including cell proliferation and migration . By inhibiting these pathways, the compound can potentially slow down or stop the growth and spread of cancer cells .

Result of Action

In vitro studies have shown that 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can inhibit the proliferation of cancer cells and induce apoptosis . It has also been observed to inhibit the migration and invasion of cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-8(6-12)5-7-3-2-4-10-9(7)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFPWXFKMTZSKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1N=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

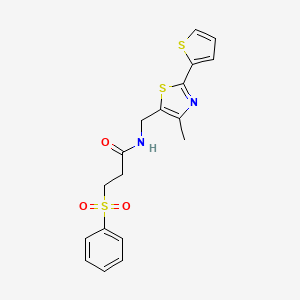

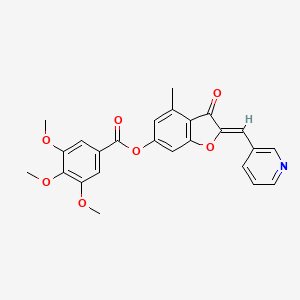

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

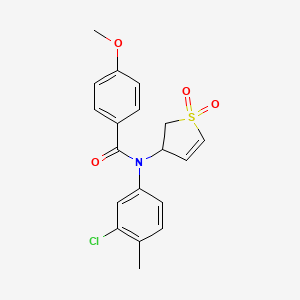

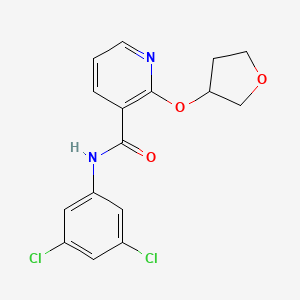

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)

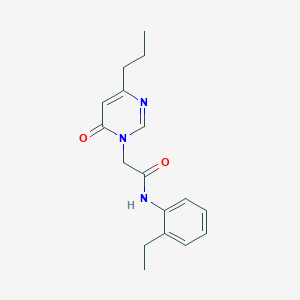

![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)

![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)